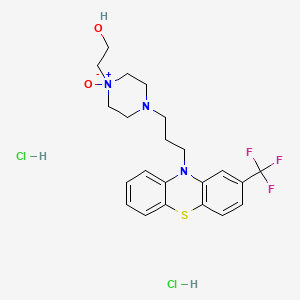

Fluphenazine N1-Oxide Dihydrochloride

Description

Fluphenazine N1-Oxide Dihydrochloride is an oxidative derivative of fluphenazine dihydrochloride, a potent antipsychotic drug belonging to the phenothiazine class. Fluphenazine dihydrochloride itself is a trifluoromethyl phenothiazine derivative with a piperazine side chain, acting as a dopamine D1/D2 receptor antagonist . It is used primarily for treating schizophrenia and acute psychiatric emergencies .

Properties

Molecular Formula |

C22H28Cl2F3N3O2S |

|---|---|

Molecular Weight |

526.4 g/mol |

IUPAC Name |

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol;dihydrochloride |

InChI |

InChI=1S/C22H26F3N3O2S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H |

InChI Key |

SPPACWDWJISOGE-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-].Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of phenazine derivatives, including Fluphenazine N1-Oxide Dihydrochloride, often involves the Wohl–Aue reaction. This method entails the condensation of aromatic nitro compounds and aniline in the presence of a strong base at elevated temperatures . Industrial production methods for such compounds typically involve validated high-performance liquid chromatography (HPLC) procedures to ensure purity and consistency .

Chemical Reactions Analysis

Fluphenazine N1-Oxide Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases for condensation reactions and oxidizing agents for the formation of N-oxides . The major products formed from these reactions are typically phenazine derivatives with varying substituents that influence their pharmacological properties .

Scientific Research Applications

Fluphenazine N1-Oxide Dihydrochloride is utilized in a range of scientific research applications. In chemistry, it serves as a reference standard for analytical development and method validation . In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of phenothiazine derivatives . Additionally, its role as an impurity reference material makes it valuable in the pharmaceutical industry for stability and release testing .

Mechanism of Action

The mechanism of action of Fluphenazine N1-Oxide Dihydrochloride involves the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Structural Modifications

The N1-Oxide group introduces polarity to the molecule, altering solubility and receptor interactions compared to parent compounds. Key structural analogs include:

Pharmacological Activity

- Receptor Binding: Fluphenazine dihydrochloride exhibits strong D1/D2 antagonism (IC₅₀ in μM range), critical for antipsychotic effects .

- Clinical Efficacy : Fluphenazine dihydrochloride demonstrated efficacy in a multicenter trial (660 patients) for acute schizophrenia . N1-Oxide derivatives are less studied but hypothesized to have attenuated potency due to structural changes.

Pharmacokinetic and Stability Profiles

Stability and Degradation

- Fluphenazine hydrochloride is prone to oxidative degradation under stress conditions, forming N1-Oxide and sulfoxide derivatives . This necessitates strict storage protocols (e.g., protection from light and moisture) .

- Comparative Stability: Fluphenazine Decanoate/Enanthate: Prodrug esters with extended half-lives (weeks) due to slow hydrolysis . N1-Oxide Derivatives: Likely less stable than parent compounds, requiring analytical standards (e.g., USP Fluphenazine N1-Oxide RS) for quality control .

Metabolic Pathways

- Fluphenazine is metabolized via hepatic oxidation, producing N1-Oxide and sulfoxide metabolites . These metabolites may contribute to side effects (e.g., extrapyramidal symptoms) but are less therapeutically active.

Regulatory and Analytical Considerations

- Reference Standards: USP monographs specify handling protocols for fluphenazine salts, including N1-Oxide derivatives, to ensure analytical accuracy .

- Impurity Profiling: N1-Oxide is a known degradation product monitored during pharmaceutical manufacturing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.